molecular formula C9H10FNO B2982621 6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol CAS No. 1513216-64-2

6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B2982621
CAS No.: 1513216-64-2
M. Wt: 167.183
InChI Key: HEAXOMLGSZRWOR-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol is an organic compound with the molecular formula C9H10FNO It is a derivative of tetrahydroquinoline, featuring a fluorine atom at the 6th position and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol typically involves the fluorination of 1,2,3,4-tetrahydroquinolin-3-ol. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow fluorination, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to 6-fluoro-1,2,3,4-tetrahydroquinoline using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent in solvents like dichloromethane.

    Reduction: LiAlH4 in ether or THF (tetrahydrofuran).

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: 6-Fluoro-1,2,3,4-tetrahydroquinolin-3-one.

    Reduction: 6-Fluoro-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxyl group may also play a role in hydrogen bonding interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl group at the 3rd position.

    1,2,3,4-Tetrahydroquinolin-3-ol: Lacks the fluorine atom at the 6th position.

    6-Chloro-1,2,3,4-tetrahydroquinolin-3-ol: Contains a chlorine atom instead of fluorine.

Uniqueness

6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the combination of the fluorine atom and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the hydroxyl group can participate in hydrogen bonding, making it a versatile intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-3,8,11-12H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAXOMLGSZRWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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